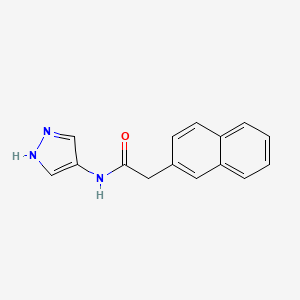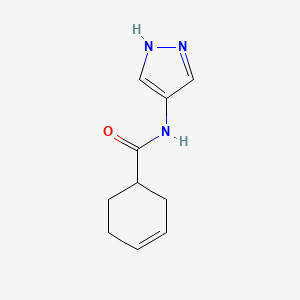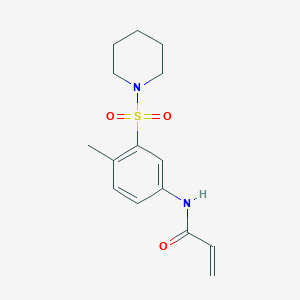
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a small molecule inhibitor that selectively targets the activity of the protein kinase MPS1, which is involved in the regulation of cell division.
Mecanismo De Acción
MPS inhibits the activity of MPS1 by binding to the ATP-binding pocket of the protein kinase. MPS1 is involved in the regulation of cell division, and its inhibition leads to mitotic arrest and cell death in cancer cells. MPS has also been shown to inhibit the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.
Biochemical and Physiological Effects
MPS has been shown to induce mitotic arrest and cell death in cancer cells. MPS also inhibits the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. MPS has been shown to have minimal effects on normal cells, which makes it an attractive candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPS has several advantages for lab experiments. MPS is a small molecule inhibitor that selectively targets the activity of MPS1, which makes it a specific tool for studying the role of MPS1 in cell division and cancer. MPS has also been shown to have minimal effects on normal cells, which makes it a safe tool for studying cancer cells. However, MPS has some limitations for lab experiments. MPS is a relatively new tool, and its effects on various types of cancer cells and normal cells are still being studied. MPS is also a small molecule inhibitor, which makes it difficult to study the effects of long-term inhibition of MPS1 activity.
Direcciones Futuras
There are several future directions for MPS research. One direction is to study the effects of MPS on various types of cancer cells and normal cells. Another direction is to study the effects of long-term inhibition of MPS1 activity on cancer cells and normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells, and future studies could investigate the potential of MPS as a combination therapy with existing cancer treatments. Finally, MPS could also be studied for its potential applications in other fields, such as neurodegenerative diseases and aging.
Métodos De Síntesis
The synthesis of MPS involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methyl-3-piperidinone, which is then reacted with 4-chlorobenzenesulfonyl chloride to produce 4-methyl-3-piperidinylsulfonyl chloride. The final step involves the coupling of 4-methyl-3-piperidinylsulfonyl chloride with prop-2-enamide to produce MPS.
Aplicaciones Científicas De Investigación
MPS has been extensively studied for its potential applications in cancer treatment. MPS inhibits the activity of MPS1, a protein kinase that is overexpressed in various types of cancer cells. MPS has been shown to induce cell death in cancer cells, while sparing normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells.
Propiedades
IUPAC Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-15(18)16-13-8-7-12(2)14(11-13)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYVFLYEIZCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


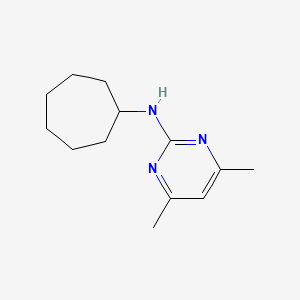
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
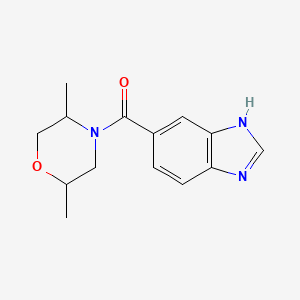
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)




![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
